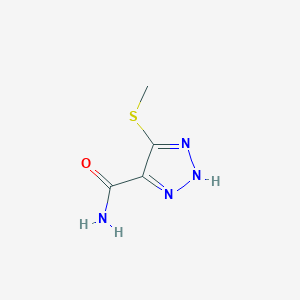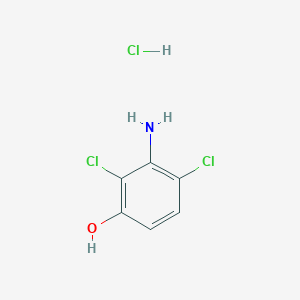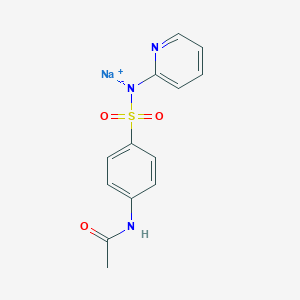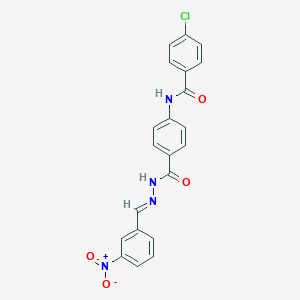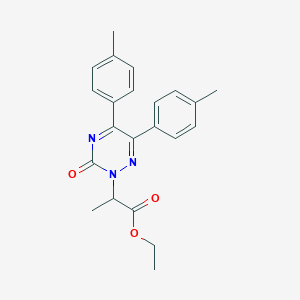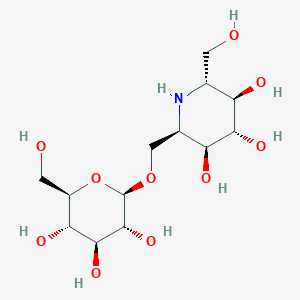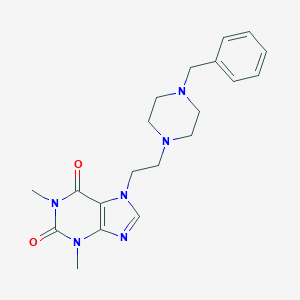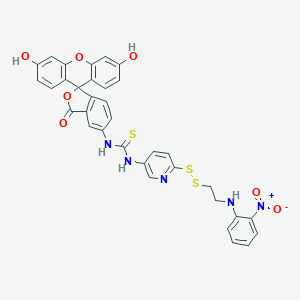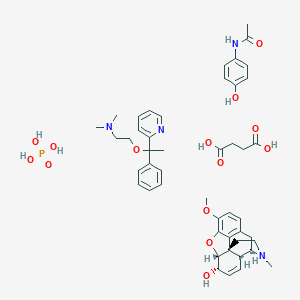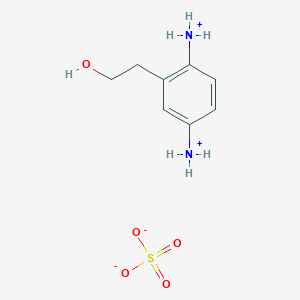
2-(2,5-Diaminophenyl)ethanol sulfate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds such as 2-(2,6-Diaminophenyl)ethanol, which can be transformed into various derivatives under specific conditions, provides a basis for understanding potential synthetic routes. For instance, 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline under heating in aqueous acidic conditions, demonstrating the reactivity of such diamine compounds in synthetic transformations (Tanaka et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(2,5-Diaminophenyl)ethanol sulfate can be elucidated through techniques like X-ray crystallography. For example, the study of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the crystalline structure of similar organic compounds, indicating how intermolecular hydrogen bonding and molecular orientations contribute to the stability and properties of these molecules (Percino et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of diamine compounds, such as those related to 2-(2,5-Diaminophenyl)ethanol sulfate, can be explored through their involvement in various chemical reactions. For instance, the synthesis of 1,8-dioxo-decahydroacridines and 1,8-dioxo-octahydroxanthenes using 1,2-diamino compounds showcases the utility of diamines in the synthesis of heterocyclic compounds, highlighting their versatile chemical reactivity (Rashedian et al., 2010).
Physical Properties Analysis
The physical properties of diamine compounds and their derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. Studies on the crystal structures and intermolecular interactions of related compounds provide valuable insights into the factors influencing these physical properties.
Chemical Properties Analysis
The chemical properties of diamine compounds, including their reactivity towards acids, bases, and various reagents, are fundamental to their synthesis and application. For example, the electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions illustrates the influence of molecular structure on the redox properties and interaction with metal cations, which is relevant for understanding the chemical behavior of similar diamine compounds (Caram et al., 1994).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-(2,6-Diaminophenyl)ethanol, a similar compound, is used in synthesizing 4-hydroxyindoline and 4-aminoindoline through heating in specific acidic conditions, and further in obtaining 4-hydroxy- and 4-aminoindoles by dehydrogenation. This showcases its potential in creating complex organic compounds (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Electrochemical Behavior
- Research on 2,2′-dinitrodiphenylsulphide, a related compound, shows its reduction at mercury electrodes to 2,2′-di(hydroxylamino)diphenylsulphide and further to 2,2′-diaminodiphenylsulphide. This indicates its utility in electrochemical reactions and as a precursor for other chemical transformations (Hlavatý, Volke, & Manoušek, 1978).
Genetic Toxicity Assessments
- Benzene meta-diamine derivatives, similar in structure to 2-(2,5-Diaminophenyl)ethanol sulfate, have been evaluated for mutagenic activity. Such studies are crucial in understanding the genetic impact of these compounds (Blijleven, 1982).
Photoreaction Studies
- The photochemical reaction of benzo[c]cinnoline leading to 2,2′-diaminobiphenyl formation indicates the potential of compounds like 2-(2,5-Diaminophenyl)ethanol sulfate in photochemical studies. Such research helps understand complex chemical reactions initiated by light (Inoue, Hiroshima, Sakai, Sakurai, & Fukuda, 1981).
Microbial and Enzymatic Reactions
- Studies on the utilization of mercapto-2-ethanol as a medium reductant for methanogens' metabolic response to inorganic sulfur compounds suggest the potential utility of similar compounds in microbial growth and metabolism research (Bhatnagar, Henriquet, Zeikus, & Aubert, 1984).
Environmental Chemistry
- Research on the sulfate radical attack on phenolic compounds and the implications of chloride ions in such processes can be relevant to compounds like 2-(2,5-Diaminophenyl)ethanol sulfate, especially considering their potential environmental impact (Anipsitakis, Dionysiou, & Gonzalez, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-diaminophenyl)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLNFWECRRALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879808 | |
| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Diaminophenyl)ethanol sulfate | |
CAS RN |
93841-25-9 | |
| Record name | 2-(2,5-Diaminophenyl)ethanol sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8W90PN89R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



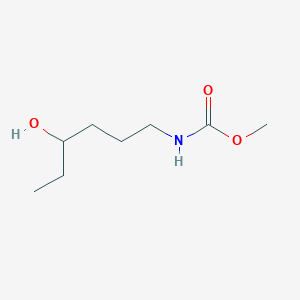
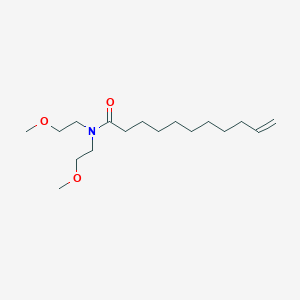
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)

